molecular formula C8H6FN B2844486 3-Ethynyl-2-fluoroaniline CAS No. 870606-34-1

3-Ethynyl-2-fluoroaniline

Cat. No.: B2844486
CAS No.: 870606-34-1
M. Wt: 135.141
InChI Key: QPYLSPDWOMYSNR-UHFFFAOYSA-N
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Description

3-Ethynyl-2-fluoroaniline is an organic compound with the molecular formula C8H6FN. It is a yellow to orange solid with a distinctive odor. This compound is commonly used as an intermediate in organic synthesis, particularly in the preparation of fluorinated organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Ethynyl-2-fluoroaniline can be synthesized through the reaction of an amino compound with a halogenated alkyne. One common method involves the use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, which is known for its mild and functional group-tolerant reaction conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale palladium-catalyzed cross-coupling reactions. These reactions are optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

3-Ethynyl-2-fluoroaniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

3-Ethynyl-2-fluoroaniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic molecules.

    Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Ethynyl-2-fluoroaniline exerts its effects involves interactions with various molecular targets. In biological systems, it can interact with enzymes and proteins, influencing their activity and function. The specific pathways involved depend on the context of its use, such as in enzyme inhibition or protein labeling studies .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoroaniline
  • 4-Ethynylaniline
  • 3-Ethynyl-4-fluoroaniline

Uniqueness

3-Ethynyl-2-fluoroaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in the synthesis of fluorinated compounds and in applications requiring precise molecular interactions .

Biological Activity

3-Ethynyl-2-fluoroaniline is an aromatic organic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. Its unique structural features, including the ethynyl and fluorine substituents, contribute to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following molecular formula: C8_{8}H6_{6}F1_{1}N. The presence of the ethynyl group (-C≡CH) and the fluorine atom at the ortho position relative to the amino group enhances its lipophilicity and metabolic stability, making it a valuable candidate for further biological exploration.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

  • Enzyme Interaction : The compound can inhibit specific enzymes by binding to their active sites or allosteric sites, altering their activity. This interaction is facilitated by the ethynyl group's ability to engage in π-π stacking and hydrogen bonding.
  • Protein Labeling : Due to its reactive functional groups, this compound is employed in protein labeling studies, allowing researchers to track protein interactions and functions within biological systems.

Biological Applications

This compound has been investigated for several applications:

  • Medicinal Chemistry : It serves as a precursor in the synthesis of novel pharmaceutical compounds. Its structural similarity to other bioactive molecules suggests potential therapeutic properties, particularly in anticancer and antimicrobial contexts.
  • Research Tool : The compound is utilized as a biochemical probe in studies aimed at understanding enzyme mechanisms and protein interactions. This role is critical for drug discovery and development processes.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Anticancer Activity : A study investigating various fluoroanilines found that compounds with similar structures exhibited significant antiproliferative effects against cancer cell lines. The mechanism was linked to inhibition of key signaling pathways involved in cell growth and survival .
  • Enzyme Inhibition : Research demonstrated that derivatives of this compound could inhibit epidermal growth factor receptor (EGFR) tyrosine kinase activity, a critical target in cancer therapy. The IC50 values indicated that these compounds could effectively reduce cell proliferation in EGFR-dependent tumors .
  • Toxicological Studies : While exploring the safety profile of fluorinated compounds, studies indicated that this compound might exhibit lower toxicity compared to other fluorinated analogs. However, detailed toxicological assessments are necessary to fully understand its safety profile in vivo .

Comparative Analysis with Related Compounds

A comparative analysis with structurally related compounds reveals distinct biological activities based on substituent positioning:

Compound NameStructure CharacteristicsNotable Biological Activity
This compoundEthynyl at meta position; Fluorine at orthoAnticancer properties; Enzyme inhibition
4-FluoroanilineFluorine at para positionModerate toxicity; Limited therapeutic use
2-Ethynyl-4-fluoroanilineEthynyl at meta; Fluorine at paraEnhanced lipophilicity; Potentially higher bioactivity

Properties

IUPAC Name

3-ethynyl-2-fluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN/c1-2-6-4-3-5-7(10)8(6)9/h1,3-5H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPYLSPDWOMYSNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C(=CC=C1)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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